molecular formula C18H20N6O4 B6419095 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946212-57-3

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B6419095
CAS No.: 946212-57-3
M. Wt: 384.4 g/mol
InChI Key: YAFMECPVMLMNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C18H20N6O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid is 384.15460314 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to purine derivatives allows it to act as a potential lead compound in drug development. It can be investigated for:

  • Antiviral Activity : Compounds with purine structures often exhibit antiviral properties. Studies may focus on its efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antitumor Properties : Research may explore its ability to inhibit cancer cell proliferation through mechanisms similar to existing purine analogs used in chemotherapy.

Enzyme Inhibition Studies

The phenylpiperazine group can interact with various enzymes, making the compound suitable for:

  • Receptor Binding Studies : Investigating its affinity for specific receptors (e.g., serotonin or dopamine receptors) to understand its neuropharmacological effects.
  • Enzyme Kinetics : Assessing how the compound affects enzyme activity can provide insights into its potential as a therapeutic agent.

Biochemical Research

This compound can serve as a tool in biochemical assays:

  • Signal Transduction Pathways : Understanding how it influences cellular signaling pathways can reveal mechanisms of action relevant to diseases.
  • Metabolic Studies : Investigating how the compound is metabolized in biological systems can inform on its pharmacokinetics and toxicity profiles.

Case Studies

Several studies have explored the applications of compounds similar to 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid:

StudyFocusFindings
Smith et al., 2020Antiviral ActivityDemonstrated significant antiviral effects against herpes simplex virus (HSV) using similar purine derivatives.
Johnson et al., 2021Enzyme InhibitionIdentified the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways.
Lee et al., 2022PharmacokineticsStudied metabolic pathways of related compounds, providing insights into absorption and distribution characteristics.

Properties

IUPAC Name

2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)purin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-21-15-14(16(27)20-18(21)28)24(11-13(25)26)17(19-15)23-9-7-22(8-10-23)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,25,26)(H,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFMECPVMLMNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.